L-Cysteine-1-13C

Description

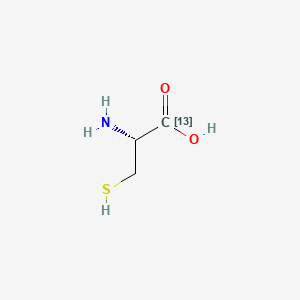

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3-sulfanyl(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-NSQKCYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([13C](=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745847 | |

| Record name | L-(1-~13~C)Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224054-24-4 | |

| Record name | L-(1-~13~C)Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 224054-24-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Cysteine-1-13C: A Technical Guide to its Role in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteine-1-13C is a stable isotope-labeled form of the semi-essential amino acid L-cysteine, where the carbon atom of the carboxyl group is substituted with the heavy isotope ¹³C. This isotopic labeling makes it a powerful tool in metabolic research, enabling the precise tracing of cysteine's metabolic fate and its contribution to various cellular processes. This technical guide provides an in-depth overview of this compound, its applications in metabolic studies, detailed experimental protocols, and quantitative data analysis. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, redox biology, and pharmacology.

Introduction to this compound

L-Cysteine is a sulfur-containing amino acid that plays a pivotal role in numerous physiological processes. It is a critical precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (B108866) (GSH), taurine, and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). Given its central role, understanding the dynamics of cysteine metabolism is crucial for elucidating the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

This compound serves as a tracer that can be introduced into biological systems, and its journey through metabolic pathways can be monitored using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The one-mass-unit increase in the labeled cysteine and its downstream metabolites allows for their differentiation from their unlabeled counterparts, enabling the quantification of metabolic fluxes and the elucidation of pathway activities.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | H¹³CSCH₂CH(NH₂)COOH |

| Molecular Weight | 122.15 g/mol |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| CAS Number | 224054-24-4 |

| Appearance | White solid |

| Solubility | Soluble in water |

Role in Metabolic Studies

The primary role of this compound in metabolic studies is to serve as a tracer for metabolic flux analysis (MFA). By introducing this compound into cell cultures or in vivo models, researchers can track the incorporation of the ¹³C label into various downstream metabolites. This provides quantitative insights into the rates of synthesis and catabolism of key molecules.

Glutathione (GSH) Synthesis

One of the most significant applications of this compound is in studying the biosynthesis of glutathione. Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it is the most abundant antioxidant in the cell. The availability of cysteine is often the rate-limiting factor for GSH synthesis. By tracing the incorporation of the ¹³C label from this compound into the glutathione molecule, the rate of de novo GSH synthesis can be accurately quantified. This is particularly valuable in studies of oxidative stress, where the demand for GSH is high.

Taurine and Hydrogen Sulfide (H₂S) Production

L-cysteine is also a precursor for the synthesis of taurine, an amino acid with roles in bile acid conjugation, osmoregulation, and neuromodulation, and hydrogen sulfide, a gaseous signaling molecule involved in vasodilation, inflammation, and apoptosis. Tracing the ¹³C label from this compound can help to elucidate the flux through these pathways under various physiological and pathological conditions.

Protein Synthesis and Degradation

As a proteinogenic amino acid, L-cysteine is incorporated into newly synthesized proteins. While this compound can be used to study protein synthesis, other isotopically labeled amino acids are more commonly employed for this purpose due to the relatively low abundance of cysteine in most proteins.

Experimental Protocols

The following is a detailed methodology for a typical stable isotope tracing experiment using this compound in cultured mammalian cells, followed by mass spectrometry-based analysis.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells (e.g., cancer cell lines or primary cells) in 6-well plates at a density that allows for logarithmic growth during the labeling period.

-

Media Preparation: Prepare a custom cell culture medium that is deficient in unlabeled L-cysteine. Supplement this medium with a known concentration of this compound (e.g., 200 µM). The exact concentration should be optimized for the specific cell line and experimental conditions.

-

Labeling: Once the cells have reached the desired confluency (typically 50-70%), replace the standard culture medium with the pre-warmed this compound labeling medium.

-

Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. A time course experiment is crucial for determining the time required to reach isotopic steady state.

Metabolite Extraction

-

Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

-

Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol (B129727) (v/v) to each well to quench all enzymatic activity and extract intracellular metabolites.

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

Mass Spectrometry Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid).

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution LC-MS/MS system. The chromatographic method should be optimized to separate cysteine and its downstream metabolites, such as glutathione. The mass spectrometer should be operated in a mode that allows for the detection and quantification of both the unlabeled (M+0) and the ¹³C-labeled (M+1) isotopologues of the target metabolites.

-

Data Analysis: The raw data from the LC-MS/MS analysis is processed to determine the peak areas for the different isotopologues of each metabolite. The fractional enrichment of the ¹³C label is then calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.

Data Presentation

The quantitative data obtained from this compound tracing experiments can be summarized in tables to facilitate comparison and interpretation.

Table 2: Fractional Enrichment of ¹³C in Cysteine and Glutathione over Time in a Hypothetical Cancer Cell Line

| Time (hours) | Cysteine (M+1) Fractional Enrichment (%) | Glutathione (M+1) Fractional Enrichment (%) |

| 0 | 0 | 0 |

| 1 | 35.2 ± 3.1 | 8.5 ± 1.2 |

| 4 | 85.6 ± 5.4 | 32.7 ± 4.5 |

| 8 | 96.1 ± 2.8 | 65.9 ± 6.1 |

| 24 | 98.5 ± 1.5 | 92.3 ± 3.7 |

Data are presented as mean ± standard deviation from three biological replicates.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

L-Cysteine-1-13C chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physical properties, and applications of L-Cysteine-1-13C, a stable isotope-labeled version of the semi-essential amino acid L-cysteine. This isotopologue is a valuable tool in metabolic research, drug development, and various analytical applications due to the specific incorporation of a carbon-13 isotope at the carboxyl position.

Chemical Structure and Identification

This compound is structurally identical to L-cysteine, with the exception of a ¹³C atom at the C1 position (the carboxyl carbon). This specific labeling provides a distinct mass shift, making it detectable and distinguishable from its natural counterpart in mass spectrometry and NMR spectroscopy.

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-sulfanylpropanoic-1-¹³C acid |

| Molecular Formula | H¹³SCH₂CH(NH₂)¹³CO₂H |

| SMILES | N--INVALID-LINK----INVALID-LINK--=O[1] |

| InChI | 1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1[1] |

| InChIKey | XUJNEKJLAYXESH-NSQKCYGPSA-N[1] |

| CAS Number (Labeled) | 224054-24-4[1][2] |

| CAS Number (Unlabeled) | 52-90-4 |

| EC Number | 200-158-2 |

Physicochemical Properties

The physical properties of this compound are largely comparable to those of unlabeled L-cysteine. The primary difference lies in its molecular weight due to the presence of the heavier carbon isotope.

| Property | Value |

| Molecular Weight | 122.15 g/mol |

| Appearance | White or colorless solid/crystals |

| Melting Point | ~220-240 °C (decomposes) |

| Isotopic Purity | ≥99 atom % ¹³C |

| Chemical Purity | ≥98% |

| Solubility | Soluble in water. A stock solution of 5 mg/mL in H₂O can be prepared with ultrasonic warming to 60°C. |

| Storage Conditions | Store refrigerated at 2°C to 8°C. Protect from light. |

Applications in Research and Drug Development

This compound is a powerful tool used as a tracer and an internal standard in a variety of research applications.

-

Metabolic Flux Analysis (MFA): As a stable isotope-labeled compound, it is used to trace the metabolic fate of cysteine in cellular systems. By introducing this compound into a biological system, researchers can track its incorporation into downstream metabolites using techniques like mass spectrometry and NMR.

-

Quantitative Analysis: It serves as an internal standard for the precise quantification of unlabeled L-cysteine in complex biological samples by NMR, GC-MS, or LC-MS.

-

Biomolecular NMR: The ¹³C label provides a specific signal that can be used in NMR spectroscopy to study protein structure, dynamics, and binding.

-

Drug Development: Stable isotopes are incorporated into drug molecules to act as tracers for quantitation during various stages of the drug development process.

L-cysteine itself is a precursor to several biologically crucial molecules, and the labeled form can be used to study the synthesis pathways of these compounds.

Caption: Key metabolic pathways originating from L-cysteine.

Experimental Methodologies

While specific, detailed protocols are proprietary to individual laboratories and manufacturers, the general methodologies for using this compound in metabolic tracing studies follow a consistent workflow.

General Protocol for LC-MS Based Metabolic Labeling

This protocol outlines a typical experiment for tracing the incorporation of this compound into downstream metabolites in a cell culture system.

-

Cell Culture: Culture cells of interest to the desired confluency under standard conditions.

-

Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of this compound. The duration of incubation depends on the metabolic pathway and turnover rate being studied.

-

Metabolite Extraction: After incubation, harvest the cells and quench metabolic activity rapidly (e.g., using cold methanol). Extract metabolites using an appropriate solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant containing the metabolites is then dried and reconstituted in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The liquid chromatography separates the various metabolites, and the mass spectrometer detects and quantifies the mass-to-charge ratio (m/z) of each compound. The M+1 mass shift of metabolites incorporating the ¹³C label from this compound is used for tracing.

-

Data Analysis: Process the raw LC-MS data to identify and quantify the labeled and unlabeled metabolites. This provides insights into the flux through specific metabolic pathways.

Caption: Generalized workflow for a stable isotope tracing experiment.

NMR Spectroscopy

References

An In-Depth Technical Guide to 13C Stable Isotope Labeling for Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 13C stable isotope labeling for amino acids, a powerful technique for elucidating metabolic pathways, quantifying flux rates, and understanding cellular physiology in the context of health, disease, and therapeutic intervention.

Core Principles of 13C Stable Isotope Labeling

Stable isotope labeling is a technique used to trace the metabolic fate of atoms or molecules within a biological system.[1] In this method, an atom in a molecule of interest is replaced by its non-radioactive (stable) isotope. For carbon, the heavy isotope 13C is substituted for the more abundant 12C.[1] When cells or organisms are supplied with a substrate, such as glucose or an amino acid enriched with 13C, this labeled substrate is taken up and metabolized.[1] As the 13C atoms traverse through various metabolic pathways, they become incorporated into downstream metabolites, including amino acids, lipids, and nucleotides.[1]

The distribution of these 13C atoms in the resulting metabolites, known as mass isotopomer distributions (MIDs), can be precisely measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] Mass spectrometry separates molecules based on their mass-to-charge ratio, and the incorporation of 13C results in a predictable mass shift, allowing researchers to trace the flow of carbon atoms. This information, when combined with a metabolic network model, enables the calculation of intracellular metabolic fluxes—the rates of biochemical reactions within the cell. This powerful application is known as 13C Metabolic Flux Analysis (13C-MFA).

Applications in Research and Drug Development

13C stable isotope labeling of amino acids has a wide array of applications in both basic research and pharmaceutical development:

-

Metabolic Flux Analysis (MFA): Considered the gold standard for quantifying intracellular reaction rates, 13C-MFA provides a detailed map of cellular metabolism. This is invaluable for understanding metabolic reprogramming in diseases like cancer (e.g., the Warburg effect) and for identifying potential drug targets.

-

Protein Turnover Studies: By using 13C-labeled amino acids, researchers can measure the rates of protein synthesis and degradation, offering a dynamic view of the proteome. This is crucial for understanding cellular homeostasis, aging, and disease progression.

-

Drug Discovery and Development: 13C-labeled compounds are instrumental in studying drug metabolism and pharmacokinetics (DMPK). By tracing the metabolic fate of a 13C-labeled drug candidate, researchers can gain insights into its mechanism of action and identify the specific metabolic pathways it affects.

-

Target Identification and Validation: This technique can help identify metabolic enzymes or pathways that are critical for disease progression, thus serving as novel drug targets.

Experimental Workflows

A typical 13C labeling experiment follows a structured workflow, from the initial design to data analysis. Careful execution at each stage is crucial for obtaining high-quality and reproducible data.

Key Signaling Pathways Investigated with 13C-Labeled Amino Acids

mTOR Signaling Pathway: The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to amino acid availability. 13C-labeled amino acids are used to trace how nutrient signals are integrated into the mTOR pathway to control protein synthesis and other anabolic processes.

Autophagy Signaling Pathway: Autophagy is a cellular degradation process that is induced by nutrient starvation, including amino acid deprivation. 13C labeling can be used to study how amino acid levels regulate the initiation and progression of autophagy through signaling pathways that often intersect with mTOR.

Data Presentation: Quantitative Insights

The data derived from 13C labeling experiments are quantitative and information-rich. Below are examples of how such data can be summarized.

Table 1: Example Metabolic Flux Rates in Cancer Cells (Warburg Effect)

| Metabolic Flux | Cancer Cell Line A (nmol/10^6 cells/hr) | Normal Cell Line B (nmol/10^6 cells/hr) |

| Glucose Uptake | 350 | 100 |

| Lactate Secretion | 600 | 50 |

| Glutamine Uptake | 80 | 20 |

| Flux through Pyruvate Dehydrogenase | 50 | 80 |

| Flux through Pyruvate Carboxylase | 30 | 10 |

Note: These are illustrative values and can vary significantly between cell types and experimental conditions.

Table 2: Example Protein Turnover Rates

| Protein | Synthesis Rate (molecules/cell/hr) | Degradation Rate Constant (hr⁻¹) | Half-life (hr) |

| Housekeeping Protein X | 500 | 0.014 | 50 |

| Regulatory Protein Y | 1000 | 0.693 | 1 |

| Structural Protein Z | 200 | 0.007 | 100 |

Note: These are representative values to illustrate the dynamic range of protein turnover.

Detailed Experimental Protocols

Protocol 1: 13C Labeling of Amino Acids in Mammalian Cell Culture

This protocol outlines the steps for labeling adherent mammalian cells with a 13C-labeled amino acid.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium

-

Labeling medium: Growth medium lacking the amino acid to be labeled, supplemented with the desired 13C-labeled amino acid (e.g., [U-13C6]-L-Leucine)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

6-well cell culture plates

-

Liquid nitrogen or a dry ice/ethanol bath

-

-80°C freezer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. Culture in complete growth medium at 37°C and 5% CO₂.

-

Media Change: Once cells reach the desired confluency, aspirate the growth medium.

-

Wash: Gently wash the cells twice with pre-warmed PBS to remove any remaining unlabeled amino acids.

-

Labeling: Add 1 mL of pre-warmed labeling medium to each well.

-

Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the 13C-labeled amino acid. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest.

-

Metabolic Quenching: To halt all metabolic activity instantly, rapidly aspirate the labeling medium and immediately place the culture plate on a pre-chilled metal block in a dry ice/ethanol bath or float on liquid nitrogen.

-

Storage: Store the plates at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol describes the extraction of polar metabolites from quenched cells.

Materials:

-

Quenched cell culture plates from Protocol 1

-

80% Methanol (B129727) (-80°C)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 4°C and high speeds (e.g., 14,000 x g)

Procedure:

-

Addition of Extraction Solvent: To the frozen cell culture plate, add 1 mL of ice-cold 80% methanol to each well.

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heat.

-

Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: Protein Hydrolysis and Amino Acid Derivatization for GC-MS Analysis

This protocol is for the preparation of protein-bound amino acids for GC-MS analysis.

Materials:

-

Cell pellet remaining after metabolite extraction

-

6 M Hydrochloric acid (HCl)

-

Nitrogen gas

-

Heating block or oven capable of 110°C

-

Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS vials

Procedure:

-

Protein Hydrolysis:

-

To the protein pellet, add 500 µL of 6 M HCl.

-

Flush the tube with nitrogen gas, seal tightly, and heat at 110°C for 18-24 hours to hydrolyze the proteins into their constituent amino acids.

-

After hydrolysis, cool the samples and dry them completely under a stream of nitrogen gas.

-

-

Derivatization:

-

To the dried amino acid hydrolysate, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

-

Seal the vial and heat at 70°C for 1 hour to derivatize the amino acids.

-

-

Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Protocol 4: Mass Spectrometry Analysis

GC-MS Parameters for Derivatized Amino Acids:

-

Gas Chromatograph: Agilent 6890 GC (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5975B MSD (or equivalent)

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Acquisition Mode: Full scan (m/z 50-650) or Selected Ion Monitoring (SIM) for targeted analysis.

LC-MS/MS Parameters for Underivatized Amino Acids:

-

Liquid Chromatograph: Waters Acquity UPLC (or equivalent)

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar amino acids.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific amino acid isotopologues.

Conclusion

13C stable isotope labeling of amino acids is a cornerstone of modern metabolic research, providing unparalleled insights into the intricate network of biochemical reactions that sustain life. For researchers, scientists, and drug development professionals, mastering this technique opens the door to a deeper understanding of cellular function in health and disease, ultimately paving the way for novel therapeutic strategies. The protocols and information provided in this guide serve as a comprehensive resource for designing, executing, and interpreting these powerful experiments.

References

A Technical Guide to L-Cysteine-1-13C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Cysteine-1-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details commercially available sources, key specifications, and experimental considerations for its use in metabolic flux analysis and quantitative proteomics.

Commercial Suppliers and Product Specifications

For researchers sourcing this compound, several reputable commercial suppliers provide high-purity products suitable for demanding research applications. Key considerations when selecting a supplier include isotopic purity, chemical purity, and available product formats. The following tables summarize the quantitative data for this compound and its variants from prominent suppliers to facilitate easy comparison.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number | Isotopic Purity (%) | Chemical Purity (%) | CAS Number |

| Cambridge Isotope Laboratories, Inc. | L-Cysteine (1-¹³C, 99%) | CLM-3852-PK | 99 | ≥98 | 224054-24-4 |

| Sigma-Aldrich | This compound | 608050 | 99 atom % ¹³C | ≥98 (CP) | 224054-24-4 |

| MedchemExpress | This compound | HY-W016584S | Not Specified | Not Specified | 224054-24-4 |

| LGC Standards | This compound | TRC-C995003 | Not Specified | Not Specified | 224054-24-4 |

Table 2: Product Specifications of L-Cysteine Stable Isotope Variants

| Supplier | Product Name | Catalog Number | Isotopic Enrichment (%) | Chemical Purity (%) |

| Cambridge Isotope Laboratories, Inc. | L-Cysteine (¹³C₃, 99%; ¹⁵N, 99%) | CNLM-3871-H-0.1 | ¹³C, 99; ¹⁵N, 99 | ≥98 |

| LGC Standards | L-Cysteine-¹³C₃,¹⁵N | C995001 | ¹³C₃, >95; ¹⁵N, >95 | >95 |

| LGC Standards | L-Cysteine-¹³C₃ | C995004 | >95 | >95[1] |

Key Research Applications and Experimental Protocols

This compound is a powerful tool in metabolic research, primarily utilized in two key areas: ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

¹³C-Metabolic Flux Analysis (¹³C-MFA) of Glutathione (B108866) Synthesis

¹³C-MFA allows for the quantitative determination of intracellular metabolic fluxes. By tracing the incorporation of the ¹³C label from this compound into downstream metabolites, researchers can elucidate the activity of specific metabolic pathways. A critical application is the study of glutathione (GSH) synthesis, a key antioxidant pathway.

Experimental Protocol: Tracing this compound into the Glutathione Synthesis Pathway

This protocol provides a generalized workflow for a ¹³C-MFA experiment to measure the flux of cysteine into glutathione.

-

Cell Culture and Labeling:

-

Culture mammalian cells (e.g., HEK293, HepG2) in a cysteine-free DMEM or RPMI-1640 medium supplemented with dialyzed fetal bovine serum (dFBS) and a known concentration of this compound.

-

A parallel culture should be maintained with unlabeled L-cysteine as a control.

-

Allow the cells to reach a metabolic and isotopic steady state, which typically requires at least 5-6 cell doublings.

-

-

Sample Quenching and Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Derivatization (Optional but Recommended for GC-MS):

-

Dry the metabolite extract under a stream of nitrogen.

-

Derivatize the samples to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For GC-MS, monitor the mass isotopomer distributions of cysteine and glutathione-related fragments.

-

For LC-MS, use a high-resolution mass spectrometer to accurately measure the mass shift due to ¹³C incorporation.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of the glutathione synthesis pathway.

-

The software will estimate the relative or absolute fluxes through the pathway.

-

Quantitative Proteomics using SILAC

SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids.

Experimental Protocol: SILAC using this compound for Protein Turnover Analysis

This protocol outlines the steps for a SILAC experiment using this compound to compare protein abundance and turnover.

-

Cell Culture and Labeling:

-

Culture two populations of a chosen mammalian cell line in a cysteine-deficient SILAC medium.

-

Supplement the "light" medium with unlabeled L-cysteine.

-

Supplement the "heavy" medium with this compound.

-

Culture the cells for a minimum of five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.[2]

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment, stimulus) to one of the cell populations while the other serves as a control.

-

-

Cell Harvesting and Lysis:

-

Harvest both "light" and "heavy" cell populations.

-

Combine the cell pellets at a 1:1 ratio based on cell count or total protein concentration.

-

Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Digestion:

-

Quantify the protein concentration of the cell lysate.

-

Reduce disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).

-

Alkylate cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.

-

Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.[2]

-

-

Peptide Fractionation and Desalting:

-

To reduce sample complexity, peptides can be fractionated using techniques like strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC).

-

Desalt the peptides using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants before mass spectrometry analysis.[2]

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS).

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the ¹³C label.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the intensity ratio of the heavy to light peptide pairs.

-

This ratio reflects the relative abundance of the corresponding protein in the two cell populations.

-

Visualizing L-Cysteine Metabolism

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving L-Cysteine.

References

Technical Guide: L-Cysteine-1-13C Safety, Handling, and Experimental Applications

This technical guide provides comprehensive information on the safe handling and experimental use of L-Cysteine-1-13C for researchers, scientists, and drug development professionals. This compound is a stable, non-radioactive isotopically labeled amino acid crucial for tracing metabolic pathways and quantifying biological processes.

Safety and Handling Guidelines

The safety protocols for this compound are primarily governed by the chemical properties of L-cysteine, as the carbon-13 isotope is stable and non-radioactive.[1] Standard laboratory safety practices for handling chemical compounds are therefore applicable.

1.1. General Precautions

Always consult the Safety Data Sheet (SDS) for L-Cysteine before use.[1] General handling precautions include working in a well-ventilated area, avoiding the creation of dust, and preventing contact with skin, eyes, and clothing.[2]

1.2. Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling this compound. This includes:

-

Eye Protection: Safety glasses with side shields or goggles.[2]

-

Hand Protection: Chemical-resistant gloves.[2]

-

Body Protection: A lab coat or other protective clothing.

1.3. Storage and Stability

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperature is typically refrigerated at 2-8°C. Aqueous solutions of cysteine are prone to oxidation, especially at neutral or basic pH, to form cystine. Acidic solutions are more stable.

1.4. First Aid Measures

In case of exposure, follow these first aid measures:

-

After inhalation: Move the person to fresh air.

-

After skin contact: Wash off with soap and plenty of water.

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After ingestion: Rinse mouth with water.

In all cases, seek medical advice if symptoms persist.

1.5. Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a non-radioactive substance, the disposal guidelines are determined by its chemical properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-Cysteine and its isotopically labeled form, this compound.

Table 1: Physical and Chemical Properties

| Property | L-Cysteine | This compound |

| Chemical Formula | C₃H₇NO₂S | HSCH₂CH(NH₂)¹³CO₂H |

| Molecular Weight | 121.16 g/mol | 122.15 g/mol |

| CAS Number | 52-90-4 | 224054-24-4 |

| Appearance | White crystalline powder | Solid |

| Melting Point | ~220-240 °C (decomposes) | 220 °C (decomposes) |

| Solubility in Water | Soluble (280 g/L at 25°C) | Data not available, expected to be similar to L-Cysteine |

| pKa values | pK₁=1.71, pK₂=8.33, pK₃=10.78 | Data not available, expected to be similar to L-Cysteine |

| Isotopic Purity | Not Applicable | ≥99 atom % ¹³C |

| Chemical Purity | ≥98% | ≥98% |

Table 2: Safety and Hazard Information

| Hazard Category | Classification |

| GHS Pictogram | Not classified as hazardous |

| Signal Word | No signal word |

| Hazard Statements | No hazard statements |

| Precautionary Statements | P261, P305+P351+P338 (for dust) |

| Storage Class | 11 (Combustible Solids) |

| WGK (Water Hazard Class) | WGK 1 (Slightly hazardous for water) |

Experimental Protocol: Metabolic Flux Analysis using this compound in Cell Culture

This protocol outlines a general procedure for using this compound as a tracer for metabolic flux analysis in mammalian cell culture, followed by LC-MS analysis.

3.1. Materials and Reagents

-

Mammalian cell line of interest

-

Cell culture medium deficient in L-Cysteine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Cysteine (for 'light' medium)

-

This compound (for 'heavy' medium)

-

Phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., 80% methanol (B129727), ice-cold)

-

Internal standards for LC-MS analysis

-

LC-MS grade solvents (water, acetonitrile, formic acid)

3.2. Experimental Workflow

Caption: Experimental workflow for metabolic labeling with this compound.

3.3. Detailed Methodology

-

Preparation of Labeling Media:

-

Prepare a base medium that is deficient in L-cysteine.

-

For the 'light' medium, supplement the base medium with a standard concentration of unlabeled L-cysteine.

-

For the 'heavy' medium, supplement the base medium with this compound at the same final concentration as the 'light' medium.

-

Add dialyzed FBS and other necessary supplements to both media.

-

-

Cell Culture and Adaptation:

-

Culture the chosen cell line in the 'light' medium for several passages to ensure adaptation.

-

For steady-state labeling, culture the cells in the 'heavy' medium for at least 5-6 cell divisions to achieve near-complete incorporation of the labeled amino acid.

-

-

Isotopic Labeling:

-

Seed cells in multi-well plates and grow to the desired confluency.

-

Aspirate the standard growth medium and wash the cells once with PBS.

-

Add the pre-warmed 'heavy' labeling medium to the cells.

-

Incubate for the desired labeling period.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells quickly with ice-cold PBS.

-

Add a specific volume of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10 minutes.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis.

-

Transfer the reconstituted sample to an autosampler vial.

-

Perform LC-MS analysis using a method optimized for the separation and detection of amino acids and related metabolites.

-

-

Data Analysis:

-

Process the raw LC-MS data to identify and quantify the mass isotopologues of cysteine and its downstream metabolites.

-

Use appropriate software for metabolic flux analysis to calculate the relative or absolute fluxes through the metabolic pathways of interest.

-

Metabolic Pathways of L-Cysteine

L-cysteine is a central hub in sulfur-containing amino acid metabolism and serves as a precursor for several critical biomolecules.

4.1. Glutathione (B108866) Synthesis

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

Caption: Glutathione synthesis pathway from L-cysteine.

4.2. Taurine Synthesis

Taurine is synthesized from L-cysteine primarily in the liver through the cysteine sulfinic acid pathway.

Caption: Taurine synthesis pathway from L-cysteine.

4.3. Hydrogen Sulfide (H₂S) Production

Hydrogen sulfide, a gaseous signaling molecule, can be generated from L-cysteine through multiple enzymatic pathways.

Caption: Enzymatic pathways for H₂S production from L-cysteine.

References

The Unseen Workhorse: A Technical Guide to the Natural Abundance of ¹³C and its Critical Role in Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon. We will delve into its natural abundance, unique physical properties, and its indispensable role as a tracer in labeling studies that drive modern research and pharmaceutical development. The principles and detailed methodologies outlined herein are designed to equip researchers with the foundational knowledge to design, execute, and interpret ¹³C-based experiments.

The Core Principle: Leveraging Scarcity

The foundation of ¹³C labeling studies lies in its low natural abundance. Carbon, the backbone of life, exists primarily as the ¹²C isotope. The heavier, stable ¹³C isotope constitutes only about 1.07% of all natural carbon.[1] This scarcity is not a limitation but a distinct advantage. When molecules (e.g., glucose, amino acids) are artificially enriched with ¹³C and introduced into a biological system, they act as a traceable signal against a very low background.[2] This allows scientists to follow the journey of these labeled molecules through complex metabolic pathways, providing a dynamic and quantitative picture of cellular processes that would otherwise be invisible.

Physical Properties of Carbon Isotopes

The utility of ¹³C extends beyond its low abundance. Its unique nuclear properties, particularly its nuclear spin, are what make it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, a key analytical technique in labeling studies.

| Property | ¹²C Isotope | ¹³C Isotope | Relevance in Labeling Studies |

| Natural Abundance | ~98.93% | ~1.07% | The low natural abundance of ¹³C provides a low background, making the signal from enriched tracers easy to detect.[1][3] |

| Protons | 6 | 6 | Defines the element as Carbon. |

| Neutrons | 6 | 7 | The extra neutron gives ¹³C a greater mass, which is detectable by Mass Spectrometry.[1] |

| Nuclear Spin (I) | 0 | 1/2 | A non-zero spin makes ¹³C NMR-active, allowing for detailed structural and quantitative analysis. ¹²C is NMR-inactive. |

| Magnetic Properties | Non-magnetic | Magnetic | Enables detection and analysis by NMR spectroscopy. |

Comparison with Other Stable Isotopes

While ¹³C is a cornerstone of metabolic research, other stable isotopes are also employed to trace different elements and pathways.

| Isotope | Natural Abundance (%) | Common Use in Labeling Studies |

| ¹H (Protium) | 99.9885 | Primarily used in ¹H-NMR for structural elucidation. |

| ²H (Deuterium) | 0.0115 | Used as a tracer, particularly in studies of fatty acid and steroid metabolism. |

| ¹³C | 1.07 | Tracing carbon backbones through metabolic pathways (metabolomics, fluxomics). |

| ¹⁵N | 0.368 | Tracing nitrogen flow in amino acid and nucleotide metabolism (proteomics). |

| ¹⁸O | 0.205 | Used in studies of metabolic processes involving water or oxygen incorporation. |

Experimental Workflows and Methodologies

A typical ¹³C labeling experiment follows a structured workflow, from the selection of a tracer to the final data analysis. The two most prominent analytical platforms for detecting ¹³C incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Detailed Experimental Protocol: ¹³C-Glucose Tracing for Metabolic Flux Analysis (MFA)

This protocol provides a generalized method for a steady-state ¹³C glucose labeling experiment in adherent mammalian cells, a common application in cancer research and drug development.

Objective: To quantify the relative rates (fluxes) of central carbon metabolism pathways.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free medium equivalent

-

¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% methanol (B129727) solution (-80°C)

-

Cell scrapers

-

Centrifuge tubes

Methodology:

-

Cell Culture and Labeling: a. Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%) in standard glucose-containing medium. b. To begin the labeling, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Immediately switch the cells to the labeling medium: glucose-free DMEM supplemented with the desired concentration of [U-¹³C₆]-glucose and dFBS. d. Incubate the cells for a sufficient duration to approach isotopic steady state. This time varies by cell line and pathway but is often in the range of 6-24 hours.

-

Metabolite Extraction: a. To quench metabolism, place the culture plate on ice and rapidly aspirate the labeling medium. b. Immediately wash the cells with ice-cold 0.9% NaCl to remove extracellular metabolites. c. Add a specific volume of ice-cold 80% methanol (-80°C) to each well to lyse the cells and precipitate proteins. d. Scrape the cells in the methanol solution and transfer the entire lysate to a pre-chilled microcentrifuge tube. e. Vortex the tubes vigorously and incubate at -80°C for at least 15 minutes to ensure complete protein precipitation. f. Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris. g. Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. The samples can be stored at -80°C or dried for analysis.

-

Sample Preparation for Analysis:

-

For Mass Spectrometry (LC-MS): The metabolite extract is typically dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent (e.g., 50% acetonitrile) for injection into the LC-MS system.

-

For NMR Spectroscopy: The dried extract is reconstituted in a deuterated solvent (e.g., D₂O) containing an internal standard for chemical shift referencing (like DSS). The solution is then transferred to an NMR tube.

-

-

Data Acquisition and Analysis: a. Samples are analyzed by high-resolution MS or NMR to detect the mass shifts or spectral changes caused by ¹³C incorporation. b. For MS data, the fractional abundance of each isotopologue for a given metabolite is calculated, resulting in a Mass Isotopologue Distribution (MID). c. The MIDs are then used in computational models (e.g., using software like Metran) to calculate the intracellular reaction rates (fluxes).

Detailed Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics, often used to study how drug treatments affect protein expression.

Objective: To compare the relative abundance of thousands of proteins between two cell populations.

Materials:

-

SILAC-grade cell culture medium deficient in lysine (B10760008) and arginine (e.g., DMEM for SILAC)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" amino acids: L-Lysine and L-Arginine

-

"Heavy" amino acids: ¹³C₆-L-Lysine and ¹³C₆-L-Arginine (or ¹³C₆¹⁵N₄-L-Arginine)

Methodology:

-

Cell Adaptation and Labeling: a. Culture two populations of cells. One population is grown in "light" medium (supplemented with normal lysine and arginine) and the other in "heavy" medium (supplemented with the ¹³C-labeled versions). b. Cells must be passaged for at least 5-6 doublings in the respective SILAC media to ensure >99% incorporation of the labeled amino acids into the proteome. c. Verify complete incorporation by analyzing a small protein extract via mass spectrometry.

-

Experimental Treatment: a. Once fully labeled, one cell population (e.g., the "heavy" labeled cells) is subjected to the experimental treatment (e.g., drug exposure), while the "light" population serves as the control.

-

Sample Preparation and Analysis: a. Harvest both cell populations and determine the protein concentration for each. b. Combine equal amounts of protein from the "light" and "heavy" cell lysates. c. The combined protein mixture is then processed for proteomic analysis: typically involving protein digestion (e.g., with trypsin), peptide fractionation, and LC-MS/MS analysis. d. In the mass spectrometer, a peptide from a given protein will appear as a pair of peaks—one "light" and one "heavy"—separated by a known mass difference corresponding to the incorporated ¹³C atoms. e. The relative abundance of the protein is determined by the ratio of the intensities of the "heavy" and "light" peptide peaks.

Key Applications in Research and Drug Development

¹³C labeling is not merely an academic tool; it provides critical insights that accelerate drug discovery and development.

Metabolic Flux Analysis (MFA)

¹³C-MFA is the gold standard for quantifying the rates of metabolic reactions within a cell. By tracing how ¹³C atoms from a labeled substrate (like glucose) are distributed throughout the metabolic network, MFA creates a detailed map of cellular metabolism. This is invaluable for understanding how diseases like cancer rewire their metabolism to fuel growth and for assessing how a drug candidate impacts these pathways.

Target Engagement and Mechanism of Action

By tracing the metabolic fate of a nutrient in the presence of a drug, researchers can identify the specific enzymes and pathways that are affected. If a drug is designed to inhibit a particular enzyme, ¹³C labeling can confirm this "target engagement" by showing an accumulation of the substrate and a depletion of the product of that enzyme. This provides crucial insights into a drug's mechanism of action.

Quantitative Proteomics (SILAC)

As detailed in the protocol above, SILAC allows for the precise quantification of changes in protein expression in response to a drug. This is critical for identifying biomarkers of drug efficacy or toxicity and for understanding the downstream cellular response to a therapeutic agent.

Conclusion

The low natural abundance of ¹³C, combined with its unique physical properties, makes it a powerful and versatile tool for modern biological and pharmaceutical research. From elucidating complex metabolic networks to quantifying the impact of novel drugs on the proteome, ¹³C labeling studies provide quantitative, dynamic, and actionable data. The methodologies described in this guide, when implemented with care, can yield high-quality results to advance our understanding of complex biological systems and accelerate the development of new therapeutics.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cysteine Metabolism and its Core Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a semi-essential sulfur-containing amino acid, holds a central position in cellular metabolism. Its unique thiol group imparts a high degree of reactivity, making it a critical component in a vast array of biological processes. Beyond its fundamental role as a building block for proteins, cysteine is a key precursor for the synthesis of essential molecules such as the major intracellular antioxidant glutathione (B108866) (GSH), taurine (B1682933), and hydrogen sulfide (B99878) (H₂S). Furthermore, the sulfur from cysteine is indispensable for the formation of iron-sulfur (Fe-S) clusters, vital cofactors for numerous enzymes involved in electron transfer and catalysis. The intricate network of pathways governing cysteine homeostasis is tightly regulated, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making it a focal point for therapeutic intervention and drug development.[1]

This technical guide provides a comprehensive overview of the core pathways of cysteine metabolism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Key Pathways of Cysteine Metabolism

The intracellular concentration of cysteine is meticulously controlled through a balance of dietary uptake, de novo synthesis, and catabolism. In mammals, the liver plays a central role in maintaining systemic cysteine homeostasis.[2]

Cysteine Biosynthesis: The Transsulfuration Pathway

While plants and bacteria can synthesize cysteine from serine and sulfide, mammals rely on the transsulfuration pathway to produce cysteine de novo, primarily from the essential amino acid methionine.[3] This pathway is particularly active in the liver. The reverse transsulfuration pathway converts homocysteine, a product of methionine metabolism, into cysteine.

The key enzymatic steps are:

-

Cystathionine (B15957) β-synthase (CBS): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.

-

Cystathionine γ-lyase (CTH or CSE): Another PLP-dependent enzyme, CTH, cleaves cystathionine to yield cysteine, α-ketobutyrate, and ammonia.

The transsulfuration pathway is a critical link between sulfur amino acid metabolism and the synthesis of cysteine-derived molecules. Its activity is regulated by the availability of its substrates and allosteric effectors.

Cysteine Catabolism

Excess cysteine is catabolized through several pathways to prevent toxicity associated with high intracellular levels of this reactive amino acid. The primary routes of cysteine degradation lead to the formation of pyruvate (B1213749), sulfate (B86663), and taurine.

-

Cysteine Dioxygenase (CDO): This non-heme iron-containing enzyme is a key regulator of cysteine catabolism.[4] It catalyzes the oxidation of cysteine to cysteine sulfinic acid, the first committed step in the pathway leading to taurine and sulfate production. CDO activity is highly regulated by cysteine concentration; the enzyme is rapidly degraded when cysteine levels are low and stabilized when they are high.[2]

-

Aspartate Aminotransferase (AAT): Cysteine sulfinic acid can be transaminated by AAT to form 3-sulfinylpyruvate, which then spontaneously decomposes to pyruvate and sulfite (B76179). Sulfite is further oxidized to sulfate by sulfite oxidase.

-

Cysteine Desulfhydration: Cysteine can be directly converted to pyruvate, ammonia, and hydrogen sulfide by enzymes with cysteine desulfhydrase activity, such as cystathionine γ-lyase (CTH) and cystathionine β-synthase (CBS).

Glutathione (GSH) Synthesis

Glutathione is a tripeptide (γ-glutamyl-cysteinyl-glycine) that serves as the most abundant intracellular antioxidant. Cysteine is the rate-limiting precursor for GSH synthesis. The synthesis occurs in two ATP-dependent steps catalyzed by:

-

Glutamate-Cysteine Ligase (GCL): This enzyme catalyzes the formation of a γ-peptide bond between glutamate (B1630785) and cysteine to form γ-glutamylcysteine. This is the rate-limiting step in GSH synthesis.

-

Glutathione Synthetase (GS): GS adds glycine (B1666218) to the C-terminus of γ-glutamylcysteine to form glutathione.

The availability of cysteine is a major determinant of the rate of GSH synthesis.

Taurine Biosynthesis

Taurine, a β-amino acid, is involved in numerous physiological processes, including osmoregulation, bile salt conjugation, and neuromodulation. The primary pathway for taurine synthesis from cysteine involves:

-

Cysteine Dioxygenase (CDO): As mentioned in catabolism, CDO oxidizes cysteine to cysteine sulfinic acid.

-

Cysteinesulfinic Acid Decarboxylase (CSAD): This enzyme decarboxylates cysteine sulfinic acid to produce hypotaurine.

-

Hypotaurine Dehydrogenase (HDH): Hypotaurine is then oxidized to taurine.

The rate of taurine synthesis is largely dependent on the activity of CDO and CSAD.

Iron-Sulfur (Fe-S) Cluster Biogenesis

Cysteine provides the sulfur atom for the assembly of iron-sulfur clusters, which are essential prosthetic groups for a wide range of proteins involved in electron transport, metabolic catalysis, and DNA repair. The biogenesis of Fe-S clusters is a complex process involving a dedicated machinery of proteins. The initial step involves the mobilization of sulfur from cysteine by a cysteine desulfurase, such as Nfs1 in mitochondria. This sulfur is then transferred to a scaffold protein where the Fe-S cluster is assembled before being transferred to its final destination in an apoprotein.

Quantitative Data in Cysteine Metabolism

The following tables summarize key quantitative parameters for enzymes and metabolites involved in cysteine metabolism. These values can vary depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in Cysteine Metabolism

| Enzyme | Substrate(s) | Km | Vmax / Specific Activity | Organism/Tissue | Reference(s) |

| Cysteine Dioxygenase (CDO) | L-Cysteine | 0.4 mM | 20.0 µmol min⁻¹ mg⁻¹ | Recombinant | |

| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | 9.1 mM | - | Arabidopsis thaliana | |

| L-Cysteine | 2.7 mM | - | Arabidopsis thaliana | ||

| 9.7 ± 1.7 nmol γ-GC/min/mg protein | Rat primary astrocytes | ||||

| Cystathionine β-synthase (CBS) | - | - | - | - | - |

| Cystathionine γ-lyase (CTH) | - | - | - | - | - |

Table 2: Concentrations of Cysteine and Related Metabolites

| Metabolite | Concentration | Sample Type | Reference(s) |

| Cysteine | 240–360 µM | Human Plasma | |

| 20–100 nmol/g | Rat Liver | ||

| 4.2 to 35.6 nmol/mg protein | Rat Astrocytes (hyperosmotic exposure) | ||

| Glutathione (GSH) | 1–10 mM | Cytosol of various cells | |

| up to 10 mM | Hepatocytes | ||

| 3.6 µM | Human Plasma | ||

| 0.4 to 3.0 mM | Red Blood Cells | ||

| Homocysteine | < 12–15 µM | Human Plasma | |

| Taurine | - | - | - |

Table 3: Metabolic Flux Data

| Pathway | Flux Rate | Conditions | Cell Type/Organism | Reference(s) |

| Taurine Synthesis from Cysteine | 21.2 ± 2.0 pmol ⋅ mg protein⁻¹ ⋅ min⁻¹ | Cultured rat astrocytes | Rat | |

| Cysteine to Glutathione, Sulfate, and Taurine | 19%, 47%, and 34% of total metabolism, respectively | High cysteine availability (1 mmol/L) | Isolated rat hepatocytes | |

| Cysteine to Glutathione, Sulfate, and Taurine | 90%, 10%, and 1% of total metabolism, respectively | Low cysteine availability (0.2 mmol/L OTC) | Isolated rat hepatocytes |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of cysteine metabolism. Below are protocols for key experiments.

Protocol 1: Assay for Cysteine Dioxygenase (CDO) Activity

This protocol is adapted from established methods for measuring CDO activity in tissue homogenates or cell extracts.

Materials:

-

Tissue homogenate or cell lysate

-

MES buffer (50 mM, pH 6.1)

-

Ferrous sulfate (FeSO₄) solution

-

Hydroxylamine solution

-

L-Cysteine solution

-

Bathocuproine disulfonate (BCS) solution

-

Sulfosalicylic acid (SSA) for reaction termination

-

HPLC system for cysteinesulfinic acid quantification

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing MES buffer, ferrous sulfate, hydroxylamine, and BCS. The final concentrations in a 400 µL assay should be approximately 62.5 mM MES, 0.3 mM ferrous sulfate, 5 mM hydroxylamine, and 0.0625 mM bathocuproine disulfonate.

-

Enzyme Addition: Add an appropriate amount of tissue homogenate or cell lysate (e.g., 1-5 µg of protein) to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding L-cysteine to a final concentration of 5 mM.

-

Incubation: Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold SSA (e.g., 5% w/v).

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

-

Quantification: Analyze the supernatant for the product, cysteinesulfinic acid, using a suitable HPLC method, often involving pre-column derivatization for fluorescence detection.

Protocol 2: Quantification of Intracellular Cysteine and Glutathione by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of cysteine and glutathione in cellular extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol-based extraction buffer, ice-cold

-

Internal standards (e.g., stable isotope-labeled cysteine and GSH)

-

LC-MS/MS system

Procedure:

-

Cell Harvesting and Quenching: Rapidly wash cultured cells with ice-cold PBS to remove extracellular metabolites. Immediately quench metabolism by adding ice-cold extraction buffer (e.g., 80% methanol).

-

Cell Lysis and Extraction: Scrape the cells in the extraction buffer and transfer the cell suspension to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.

-

Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standards for cysteine and glutathione to each sample to correct for matrix effects and variations in sample processing.

-

Protein Precipitation and Clarification: Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Use a suitable chromatographic method (e.g., HILIC or reversed-phase with an ion-pairing agent) to separate cysteine and glutathione.

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the endogenous metabolites to their corresponding internal standards against a calibration curve.

Protocol 3: Subcellular Fractionation for Metabolite Analysis

This protocol allows for the separation of cytosolic, mitochondrial, and nuclear fractions to study the subcellular distribution of cysteine and its metabolites.

Materials:

-

Cultured cells or tissue

-

Homogenization buffer (e.g., sucrose-based buffer)

-

Dounce homogenizer or similar mechanical disruption device

-

Centrifuge and ultracentrifuge

-

Buffers for washing and resuspension of fractions

Procedure:

-

Cell/Tissue Homogenization: Homogenize the cells or tissue in an ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle to gently disrupt the plasma membrane while keeping organelles intact.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C. The pellet contains the nuclei. Wash the nuclear pellet with homogenization buffer.

-

Mitochondrial Fraction Isolation: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C. The resulting pellet contains the mitochondria.

-

Cytosolic Fraction: The supernatant from the mitochondrial spin is the cytosolic fraction.

-

Metabolite Extraction: Extract metabolites from each fraction using a suitable method, such as methanol (B129727) precipitation, for subsequent analysis.

Conclusion and Future Directions

Cysteine metabolism represents a critical nexus in cellular physiology, influencing redox balance, detoxification, and the synthesis of numerous vital compounds. The intricate regulation of its metabolic pathways underscores its importance in maintaining cellular health. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is paramount for researchers and drug development professionals.

Future research will likely focus on delineating the precise mechanisms of crosstalk between different branches of cysteine metabolism and their role in the pathogenesis of various diseases. The development of novel therapeutic strategies targeting key enzymes in these pathways holds significant promise for the treatment of a wide range of human disorders. Advances in metabolomics and metabolic flux analysis will undoubtedly provide deeper insights into the dynamic nature of cysteine metabolism and its response to physiological and pathological stimuli, paving the way for personalized medicine approaches.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Mammalian cysteine metabolism: new insights into regulation of cysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the mechanism of cysteamine dioxygenase: A combined HPLC-MS assay and metal-substitution approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Cysteine-1-13C Applications in Cellular Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of L-Cysteine-1-13C in the study of cellular metabolism. It is designed to equip researchers with the foundational knowledge, detailed experimental protocols, and data interpretation frameworks necessary to leverage this powerful isotopic tracer in their work. From elucidating fundamental metabolic pathways to accelerating drug development, this compound offers a precise window into the dynamic processes that govern cellular health and disease.

Core Concepts: The Role of L-Cysteine in Cellular Metabolism

L-cysteine is a semi-essential sulfur-containing amino acid that occupies a central node in cellular metabolism. Its thiol group makes it a potent antioxidant and a critical precursor for several vital biomolecules. Understanding the flux through cysteine-dependent pathways is crucial for comprehending cellular responses to oxidative stress, nutrient availability, and therapeutic interventions.

The primary metabolic fates of L-cysteine include:

-

Glutathione (B108866) (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione, the most abundant intracellular antioxidant. GSH plays a pivotal role in detoxifying reactive oxygen species (ROS), maintaining redox homeostasis, and supporting immune function.

-

Protein Synthesis: As a proteinogenic amino acid, cysteine is incorporated into countless proteins, where its thiol group can form disulfide bonds, critical for protein structure and function.

-

Taurine Synthesis: Cysteine can be catabolized to taurine, an amino acid with roles in bile acid conjugation, osmoregulation, and neuromodulation.

-

Hydrogen Sulfide (H₂S) Production: Cysteine serves as a substrate for the production of hydrogen sulfide, a gaseous signaling molecule involved in vasodilation, inflammation, and apoptosis.

-

Pyruvate and TCA Cycle Anaplerosis: The carbon skeleton of cysteine can be catabolized to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle to support energy production and provide intermediates for biosynthesis.[1]

By using L-Cysteine labeled with a stable isotope at the first carbon position (this compound), researchers can trace the journey of this specific carbon atom as it is incorporated into downstream metabolites. This allows for the quantitative analysis of metabolic fluxes and the elucidation of pathway dynamics under various experimental conditions.

Data Presentation: Quantitative Insights from this compound Tracing

Stable isotope tracing with this compound enables the precise quantification of metabolic pathway fluxes. The tables below summarize key quantitative data from studies utilizing this tracer, providing a benchmark for researchers designing their own experiments.

| Parameter | Condition | Value | Reference |

| Whole Blood Glutathione Fractional Synthesis Rate (FSR) | Healthy adults on an adequate sulfur amino acid diet | 0.65 ± 0.13 day⁻¹ | Lyons et al., 2000 |

| Healthy adults on a sulfur amino acid-free diet | 0.49 ± 0.13 day⁻¹ | Lyons et al., 2000 | |

| Whole Blood Glutathione Absolute Synthesis Rate (ASR) | Healthy adults on an adequate sulfur amino acid diet | 747 ± 216 µmol·L⁻¹·day⁻¹ | Lyons et al., 2000 |

| Healthy adults on a sulfur amino acid-free diet | 579 ± 135 µmol·L⁻¹·day⁻¹ | Lyons et al., 2000 |

Table 1: Quantitative data on whole blood glutathione synthesis rates in healthy adults receiving L-[1-¹³C]cysteine infusion. Data from Lyons et al., 2000.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific cell types and experimental questions.

This compound Labeling of Cultured Cells for Mass Spectrometry-Based Metabolomics

This protocol outlines the general steps for labeling cultured mammalian cells with this compound to trace its incorporation into downstream metabolites.

Materials:

-

This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Cysteine-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Culture and Adaptation:

-

Culture cells in standard complete medium to the desired confluency.

-

To maximize incorporation of the labeled cysteine, adapt cells to a cysteine-free medium supplemented with a known concentration of unlabeled L-cysteine for several passages. This minimizes cellular stress and ensures reliance on exogenous cysteine.

-

-

Preparation of Labeling Medium:

-

Prepare "heavy" labeling medium by supplementing the cysteine-free base medium with this compound. A typical starting concentration is 2-4 times the normal concentration of L-cysteine in the complete medium.

-

Add dFBS to the desired final concentration (e.g., 10%).

-

Prepare a "light" control medium by supplementing the cysteine-free base medium with a corresponding concentration of unlabeled L-cysteine.

-

-

Metabolic Labeling:

-

For steady-state labeling, seed cells and allow them to adhere. Replace the standard medium with the "heavy" or "light" labeling medium and culture for a period equivalent to at least 5-6 cell divisions to achieve >95% isotopic enrichment.

-

For pulse-chase experiments, incubate cells in the "heavy" labeling medium for a defined "pulse" period (e.g., 24-48 hours). Then, wash the cells with PBS and switch to a "chase" medium containing a high concentration of unlabeled L-cysteine. Harvest cells at various time points during the chase.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

-

Immediately add pre-chilled (-80°C) 80% methanol to the culture dish to quench metabolism and extract metabolites.

-

Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable software package for data analysis to identify and quantify the mass isotopologues of downstream metabolites, such as glutathione, taurine, and TCA cycle intermediates.

-

NMR Spectroscopy for this compound Tracing

NMR spectroscopy provides complementary information to mass spectrometry by resolving the positional labeling of carbons within a molecule.

Sample Preparation:

-

Follow the cell culture, labeling, and metabolite extraction protocols as described for mass spectrometry.

-

The dried metabolite extract should be reconstituted in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

NMR Acquisition Parameters (Example for a 600 MHz Spectrometer):

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment to identify which protons are attached to ¹³C-labeled carbons.

-

Spectral widths: ~12 ppm in the ¹H dimension and ~180 ppm in the ¹³C dimension.

-

Number of scans: 64-256, depending on sample concentration.

-

Relaxation delay: 1.5-2.0 seconds.

-

-

¹³C Direct Detect Experiments: These can provide quantitative information on the abundance of different ¹³C isotopologues.

-

Proton decoupling is essential to simplify the spectra.

-

A longer acquisition time may be required due to the lower sensitivity of the ¹³C nucleus.

-

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to this compound research.

Caption: Tracing ¹³C from L-Cysteine into Glutathione.

Caption: Major catabolic fates of L-Cysteine.

Caption: Experimental workflow for ¹³C metabolic flux analysis.

Applications in Drug Development